tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound with the molecular formula C18H27BrN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a piperidinyl group, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromobenzyl)piperidine under specific reaction conditions. The process may include steps such as:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with ammonia or an amine.
Reaction with 1-(2-bromobenzyl)piperidine: The tert-butyl carbamate is then reacted with 1-(2-bromobenzyl)piperidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to these targets, while the piperidinyl group can modulate the compound’s activity. The tert-butyl group may influence the compound’s stability and solubility, affecting its overall efficacy .
Comparison with Similar Compounds
tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.
tert-Butyl [1-(2-methylbenzyl)piperidin-4-yl]methylcarbamate: The methyl group can impact the compound’s hydrophobicity and overall chemical behavior.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTODVJVFGIOOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.